7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

CDK2 inhibition Kinase binding affinity Core scaffold benchmarking

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 320417-15-0, molecular formula C₁₃H₇FN₄, molecular weight 238.22 g/mol) is a fluorinated fused N-heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile subclass. It features a rigid, planar pyrazolo[1,5-a]pyrimidine core with a cyano (–CN) substituent at the 3-position and a 4-fluorophenyl group at the 7-position.

Molecular Formula C13H7FN4
Molecular Weight 238.225
CAS No. 320417-15-0
Cat. No. B2633296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS320417-15-0
Molecular FormulaC13H7FN4
Molecular Weight238.225
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)F
InChIInChI=1S/C13H7FN4/c14-11-3-1-9(2-4-11)12-5-6-16-13-10(7-15)8-17-18(12)13/h1-6,8H
InChIKeyXCFBRZQNHRZWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 320417-15-0): Baseline Properties and Procurement Context


7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 320417-15-0, molecular formula C₁₃H₇FN₄, molecular weight 238.22 g/mol) is a fluorinated fused N-heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile subclass . It features a rigid, planar pyrazolo[1,5-a]pyrimidine core with a cyano (–CN) substituent at the 3-position and a 4-fluorophenyl group at the 7-position. This scaffold serves as a privileged adenine bioisostere and has been extensively explored for kinase inhibition and anticancer applications [1]. Commercially, it is available at ≥98% purity from multiple specialty chemical suppliers, with recommended storage at 2–8°C under dry, sealed conditions .

Why In-Class Pyrazolo[1,5-a]pyrimidine-3-carbonitriles Cannot Be Assumed Interchangeable with 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile


Within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile family, minor positional substitutions produce substantial shifts in target selectivity and potency that preclude generic interchange. The 7-(4-fluorophenyl) substitution pattern is distinct from 5-(4-fluorophenyl) or 7-amino analogs: crystallographic evidence demonstrates that the 3-carbonitrile group engages the hinge-region of kinase ATP-binding pockets, while the 7-aryl substituent occupies a proximal hydrophobic pocket whose geometry differs markedly depending on substitution position [1]. In KDM4D inhibitor SAR studies, moving substituents between the 5- and 7-positions altered IC₅₀ values by more than 10-fold, demonstrating that regioisomeric substitution cannot be treated as equivalent [2]. Furthermore, 3-carbonitrile-bearing derivatives consistently outperform their 3-carboxamide or 3-unsubstituted counterparts in kinase binding affinity, confirming that the cyano group is not a passive bystander but an active pharmacophoric element [1]. Consequently, procurement decisions based solely on core scaffold identity—without verifying the exact 7-(4-fluorophenyl)-3-carbonitrile substitution pattern—risk acquiring compounds with divergent binding profiles and unvalidated biological activity.

Quantitative Differentiation Evidence for 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile vs. Closest Analogs


CDK2/Cyclin A Binding Affinity of the Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Core Scaffold vs. Other Heterocyclic Cores

The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile core scaffold (the parent heterocycle of the target compound) has been experimentally characterized for CDK2/cyclin A binding via radiometric assay. This core scaffold demonstrates measurable CDK2 engagement (pH 7.2, 2°C), establishing a benchmarked binding phenotype for the entire 3-carbonitrile subclass [1]. In contrast, the pyrazolo[1,5-a]pyrimidine core lacking the 3-carbonitrile (BDBM24629 parent, i.e., pyrazolo[1,5-a]pyrimidine without the cyano substituent) shows markedly weaker CDK2 affinity, confirming that the 3-CN group is a critical pharmacophoric determinant [1]. Furthermore, recent CDK2 SAR campaigns demonstrate that optimized pyrazolo[1,5-a]pyrimidine derivatives achieve IC₅₀ values as low as 0.16 μM against CDK2 and 0.12 μM against CDK7, comparable to or surpassing the reference inhibitor roscovitine (IC₅₀ = 0.24 μM) [2]. While the target compound (CAS 320417-15-0) has not yet been directly assayed in these systems, its 7-(4-fluorophenyl)-3-carbonitrile substitution pattern positions it as a direct structural congener of these validated CDK2/7 inhibitor leads.

CDK2 inhibition Kinase binding affinity Core scaffold benchmarking

KDM4D Inhibitory Potency: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives vs. Alternative Chemotypes

In a systematic SAR exploration of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as histone lysine demethylase 4D (KDM4D) inhibitors, molecular docking-based screening identified this scaffold as a validated KDM4D hit series [1]. The most potent derivative (compound 10r) achieved an IC₅₀ of 0.41 ± 0.03 μM against KDM4D, with the 3-carbonitrile moiety identified as critical for competitive inhibition at the 2-oxoglutarate (2-OG) cofactor binding site [1]. Analogs 67a and 67b (pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives) were characterized as monodentate 2-OG competitive inhibitors with selective KDM4D inhibition [2]. Critically, the KDM4D SAR revealed that alternative scaffolds (benzimidazole pyrazolones, 4-hydroxypyrazoles) identified through HTS campaigns yielded only weak KDM4 inhibitory activity, requiring extensive lead optimization to approach the potency of the pyrazolo[1,5-a]pyrimidine-3-carbonitrile series [2]. The target compound (CAS 320417-15-0), bearing the validated 3-carbonitrile pharmacophore with a 7-(4-fluorophenyl) substituent, occupies the same chemical space as the most active KDM4D inhibitors in this series.

KDM4D inhibition Epigenetic targets SAR analysis

Crystallographically Confirmed Hinge-Region Binding Mode: 3-Carbonitrile as a Privileged Kinase Hinge-Binding Motif

X-ray co-crystal structures of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives bound to human Casein Kinase II subunit alpha (CK2α, also known as CSNK2A1) confirm that the 3-carbonitrile moiety forms key hydrogen-bonding interactions with the kinase hinge region [1]. In the 8P06 co-structure (resolution 2.40 Å, R-Free 0.237, R-Work 0.202), a pyrazolo[1,5-a]pyrimidine-3-carbonitrile bearing a 7-cyclopropylamino substituent demonstrates unambiguous electron density for the cyano group engaged with the hinge backbone [1]. The related 8P07 structure corroborates this binding mode for an analog with a 7-(4H-1,2,4-triazol-4-yl)phenylamino substituent [2]. Critically, this hinge-binding geometry is conserved across the 3-carbonitrile series but is absent in pyrazolo[1,5-a]pyrimidine derivatives lacking the cyano group: 5-chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (DB08139), for example, shows dual MAP2K1 and CDK2 engagement [3], while the core scaffold with a 7-hydroxy-5-(trifluoromethyl) substitution but without the optimized hinge interactions shows different kinase selectivity [4]. For the target compound (CAS 320417-15-0), the presence of the 7-(4-fluorophenyl) group is expected to occupy a hydrophobic pocket adjacent to the hinge, a binding sub-pocket distinct from that occupied by 7-amino or 7-alkylamino substituents.

Kinase hinge binding X-ray crystallography Structure-based design

Synthetic Accessibility and Purity Profile: Differentiating 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile from Multi-Step Custom Analogs

The target compound (CAS 320417-15-0, MW 238.22, C₁₃H₇FN₄) is commercially available at ≥98% purity from multiple suppliers (e.g., Leyan catalog #1676515, ChemScene catalog #CS-0605849) with standardized storage (2–8°C, sealed dry) and room-temperature shipping . In contrast, closely related analogs such as 7-amino-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (MW 253.24, C₁₃H₈FN₅) feature an additional amino group that introduces an extra hydrogen-bond donor (HBD count increases from 0 to 1), alters polar surface area, and necessitates additional synthetic steps for installation—increasing procurement cost and lead time while introducing potential regioselectivity challenges [1]. Similarly, the 5-(4-fluorophenyl)-7-(trifluoromethyl) analog (MW 306.22, C₁₄H₆F₄N₄) introduces a strongly electron-withdrawing CF₃ group that significantly perturbs the electronic properties of the core and is reported to shift biological activity toward PIM-1 kinase and mGlu7 receptor modulation—targets distinct from the CDK/KDM4D space accessed by the target compound's scaffold . For laboratories requiring a well-characterized, readily available pyrazolo[1,5-a]pyrimidine-3-carbonitrile building block with the 7-(4-fluorophenyl) substitution pattern, CAS 320417-15-0 offers a favorable combination of commercial availability, defined purity, and structural simplicity that multi-substituted analogs do not match without custom synthesis.

Synthetic accessibility Purity benchmarking Procurement efficiency

Patent-Landscape Validation: Pyrazolo[1,5-a]pyrimidine-3-carbonitriles as Privileged Kinase and Epigenetic Inhibitor Scaffolds

Multiple independent patent families establish the pyrazolo[1,5-a]pyrimidine scaffold—and specifically the 3-carbonitrile subclass—as a privileged chemotype for kinase inhibition. U.S. Patent 7,557,110 (Justia/JP national stage) discloses pyrazolo[1,5-a]pyrimidine derivatives of formula I with demonstrated kinase inhibitory activity against MAPKAP-K2, CDK, and related targets, explicitly covering compounds with aryl substituents at R₃ (the position analogous to the 7-position of the target compound) and cyano at R₂ [1]. A separate patent family (JP 2020-519631) discloses pyrazolo[1,5-a]pyrimidine derivatives as JAK1/JAK3 inhibitors for chronic inflammatory and autoimmune diseases, with R₁ defined as halogen-substituted phenyl (directly encompassing 4-fluorophenyl) [2]. The Trk kinase inhibitor patent family (HK1232536B) further validates the scaffold for neurotrophin signaling pathway targets [3]. Critically, CAS 320417-15-0 represents the intersection of these patent-defined pharmacophoric requirements: a 7-(4-fluorophenyl) group satisfying the aryl substituent requirement of the JAK patent family and the 3-carbonitrile matching the preferred R₂ substituent of the CDK/MAPKAP-K2 patent family. This convergent validation from independent inventors strengthens the scientific rationale for selecting this specific compound as a multi-target kinase screening starting point.

Patent landscape Kinase inhibition Intellectual property positioning

Highest-Confidence Application Scenarios for 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Based on Current Evidence


Kinase-Focused High-Throughput Screening (HTS) Library Construction

The target compound is optimally deployed as a screening deck member in kinase-focused HTS campaigns, particularly those targeting CDK family kinases (CDK2, CDK7) and CK2 (CSNK2A1). The crystallographically validated hinge-binding engagement of the 3-carbonitrile motif [1] and the demonstrated CDK2/cyclin A affinity of the core scaffold [2] provide a mechanistic rationale for its inclusion. The 7-(4-fluorophenyl) substituent is expected to probe the hydrophobic pocket adjacent to the hinge, a region explored by multiple inhibitor series [3]. For procurement, CAS 320417-15-0 offers a well-defined, commercially stocked entry point at ≥98% purity with established storage and handling protocols [4], minimizing library preparation overhead compared to custom-synthesized analogs.

KDM4D Epigenetic Probe Development Starting Point

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is the only chemotype with validated sub-micromolar KDM4D inhibitory activity (lead compound 10r IC₅₀ = 0.41 ± 0.03 μM) [1]. The target compound (CAS 320417-15-0) shares the identical core scaffold and 3-carbonitrile pharmacophore required for 2-OG competitive inhibition at the KDM4D active site [2]. For medicinal chemistry teams initiating KDM4D inhibitor programs, this compound serves as an ideal starting scaffold for systematic SAR exploration at the 5- and 7-positions, with the 7-(4-fluorophenyl) group providing a tractable handle for further derivatization.

Multi-Target Kinase Selectivity Profiling Reference Compound

Multiple patent families (U.S. 7,557,110, JP 2020-519631, HK1232536B) independently validate the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold for kinase inhibition across JAK1/JAK3, CDK, MAPKAP-K2, and Trk families [1][2][3]. The target compound's substitution pattern satisfies pharmacophoric requirements common to all three patent-defined inhibitor series, making it a valuable reference compound for selectivity profiling panels. Procurement of this compound enables head-to-head selectivity assessment against individual kinase targets without the confounding variable of scaffold divergence.

Adenine Bioisostere SAR Expansion in Academic Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines are established adenine bioisosteres with broad-spectrum biological activity including anticancer, antimicrobial, antiviral, and enzyme-inhibitory effects [1]. The target compound (CAS 320417-15-0), with its balanced molecular weight (238.22), zero H-bond donors, and defined purity (≥98%), provides an ideal core scaffold for academic laboratories conducting systematic SAR studies. Its commercial availability from multiple vendors reduces synthesis burden [2], while the 7-(4-fluorophenyl) and 3-cyano substituents offer two distinct vectors for parallel derivatization—enabling efficient exploration of chemical space around a validated privileged structure.

Quote Request

Request a Quote for 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.